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molecular formula C10H12O2 B1207492 3-Phenylbutyric acid CAS No. 4593-90-2

3-Phenylbutyric acid

Cat. No. B1207492
M. Wt: 164.20 g/mol
InChI Key: ZZEWMYILWXCRHZ-UHFFFAOYSA-N
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Patent
US04962230

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)/[CH:5]=[CH:6]\[C:7]([OH:9])=[O:8].[CH:13]1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[H][H]>CO>[C:4]1([CH:5]([CH3:13])[CH2:6][C:7]([OH:9])=[O:8])[CH:3]=[CH:2][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
CC=1C=C(\C=C/C(=O)O)C=CC1
Step Two
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
for 70 hours
Duration
70 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 25° C
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04962230

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)/[CH:5]=[CH:6]\[C:7]([OH:9])=[O:8].[CH:13]1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[H][H]>CO>[C:4]1([CH:5]([CH3:13])[CH2:6][C:7]([OH:9])=[O:8])[CH:3]=[CH:2][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
CC=1C=C(\C=C/C(=O)O)C=CC1
Step Two
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
for 70 hours
Duration
70 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 25° C
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04962230

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.32 g (2 mmoles) of (Z)-3-methylcinnamic acid and 20 ml of methanol. Then, 2.9 mg (0.0034 mmole) of Ru((+)BINAP)-(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 70 hours at a hydrogen pressure of 104 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.32 g of 3-phenylbutyric acid. The yield was 100%.
Quantity
0.32 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)/[CH:5]=[CH:6]\[C:7]([OH:9])=[O:8].[CH:13]1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[H][H]>CO>[C:4]1([CH:5]([CH3:13])[CH2:6][C:7]([OH:9])=[O:8])[CH:3]=[CH:2][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
CC=1C=C(\C=C/C(=O)O)C=CC1
Step Two
Name
Ru((+)BINAP)-(O2CCH3)2
Quantity
2.9 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
CUSTOM
Type
CUSTOM
Details
for 70 hours
Duration
70 h
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of 25° C
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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